
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, otherwise known as 4-chloro-4-fluoro-3-phenylpyrazole-4-carbaldehyde, is a type of carbaldehyde that has been studied for its potential applications in a variety of scientific research fields. Its structure consists of a pyrazole ring with a chlorine atom and a fluorine atom attached to the phenyl group. This compound has been investigated for its potential biological activities, with its synthesis and mechanism of action being studied in detail. In
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, as well as by inducing apoptosis in certain cancer cells. Additionally, it is believed that this compound may act as an anti-inflammatory agent by inhibiting the production of certain cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess anti-inflammatory and antibacterial properties, as well as the ability to induce apoptosis in certain cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde for laboratory experiments include its relatively simple and cost-effective synthesis method, as well as its potential applications in a variety of scientific research fields. Additionally, this compound has been studied for its potential to induce apoptosis in certain cancer cells, as well as its ability to inhibit the activity of certain enzymes.
The limitations of using this compound for laboratory experiments include its relatively low solubility in water, as well as its potential toxicity. Additionally, the mechanism of action of this compound is not yet fully understood, and further research is needed to understand its biochemical and physiological effects.
Zukünftige Richtungen
The potential future directions for 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential applications in a variety of scientific research fields, such as its potential to induce apoptosis in certain cancer cells and its ability to inhibit the activity of certain enzymes, is needed. Additionally, further research into its potential toxicity and the development of safer and more effective synthesis methods is necessary. Finally, the development of new and improved methods for the detection and quantification of this compound is also needed.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves the reaction of 4-chloro-4-fluoro-3-phenylpyrazole-4-carbaldehyde with an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature for two hours, and the resulting product is then purified by column chromatography. This method of synthesis is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential to induce apoptosis in certain cancer cells, as well as its ability to inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHEMJUINRVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395869 | |
| Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618098-57-0 | |
| Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



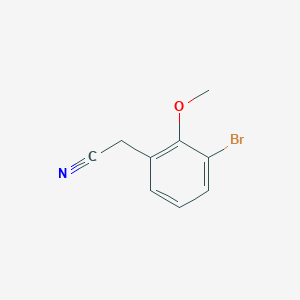

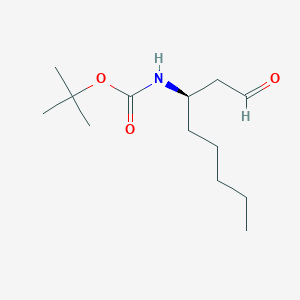
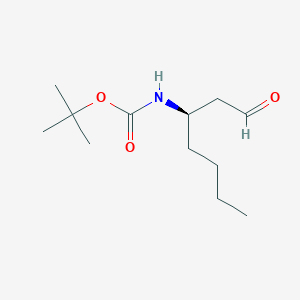

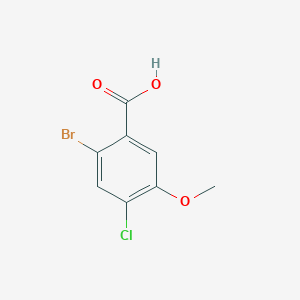


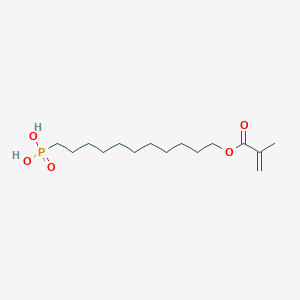

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)


